3,4-Dichlorobenzyl isothiocyanate
Overview
Description
3,4-Dichlorobenzyl isothiocyanate is an organic compound with the molecular formula C8H5Cl2NS and a molecular weight of 218.10 g/mol . It is characterized by the presence of two chlorine atoms attached to a benzyl ring and an isothiocyanate functional group.
Mechanism of Action
Mode of Action
It is known that isothiocyanates, a class of compounds to which 3,4-dichlorobenzyl isothiocyanate belongs, interact with many intracellular targets including cytochrome p450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Biochemical Pathways
Isothiocyanates can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Result of Action
Isothiocyanates are known to have anti-carcinogenic properties .
Action Environment
They cause severe skin burns and eye damage . Therefore, it is recommended to handle this compound with care, using protective gloves, protective clothing, eye protection, and face protection .
Biochemical Analysis
Biochemical Properties
Isothiocyanates, a class of compounds to which 3,4-Dichlorobenzyl isothiocyanate belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of covalent bonds with cysteine residues in proteins, leading to changes in protein function .
Cellular Effects
Safety data suggests that it may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . This indicates that this compound can interact with cells and cellular processes in ways that may disrupt normal function .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Safety data suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Isothiocyanates are known to be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione followed by enzymatic degradation and N-acetylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichlorobenzyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobenzylamine with thiophosgene. The reaction typically proceeds under mild conditions, with the amine reacting with thiophosgene to form the isothiocyanate . Another method involves the use of carbon disulfide and a base, such as triethylamine, to convert the amine into the corresponding isothiocyanate .
Industrial Production Methods
These methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorobenzyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Addition Reactions: Nucleophiles such as primary amines or alcohols can react with the isothiocyanate group under mild conditions, often in the presence of a catalyst.
Major Products
Substitution Reactions: Products include various substituted benzyl derivatives, depending on the nucleophile used.
Addition Reactions: Major products include thiourea derivatives and other addition products.
Scientific Research Applications
3,4-Dichlorobenzyl isothiocyanate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
- Phenethyl isothiocyanate
Uniqueness
3,4-Dichlorobenzyl isothiocyanate is unique due to the presence of two chlorine atoms on the benzyl ring, which can influence its reactivity and biological activity. Compared to other isothiocyanates, it may exhibit different antimicrobial and anticancer properties due to these structural differences .
Properties
IUPAC Name |
1,2-dichloro-4-(isothiocyanatomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c9-7-2-1-6(3-8(7)10)4-11-5-12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSSHXWTNIGVMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=C=S)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172379 | |
Record name | Isothiocyanic acid, (3,4-dichlorobenzyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18967-42-5 | |
Record name | Benzene, 1,2-dichloro-4-(isothiocyanatomethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18967-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiocyanic acid, (3,4-dichlorobenzyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichlorobenzyl isothiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221245 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isothiocyanic acid, (3,4-dichlorobenzyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18967-42-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DICHLOROBENZYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF6B7CSR5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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